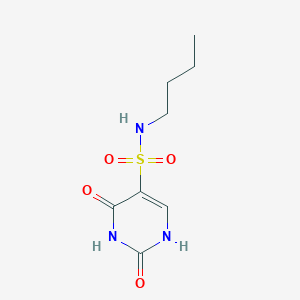![molecular formula C12H14N6OS B11299653 1,3-dimethyl-5-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11299653.png)
1,3-dimethyl-5-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole core, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the triazole ring and the sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the Fischer indole synthesis can be employed to construct the benzodiazole core, using methanesulfonic acid as a catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazole or triazole rings.
Scientific Research Applications
1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Pharmacology: The compound is studied for its effects on various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzodiazole Derivatives: Compounds with a benzodiazole core also show a range of biological activities and are used in medicinal chemistry.
Uniqueness
1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its combination of a benzodiazole core, a triazole ring, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H14N6OS |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C12H14N6OS/c1-16-9-4-3-8(5-10(9)17(2)12(16)19)6-14-18-7-13-15-11(18)20/h3-5,7,14H,6H2,1-2H3,(H,15,20) |
InChI Key |
YYCJRETWEREVOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNN3C=NNC3=S)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11299570.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11299577.png)
![N-(4-acetylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11299587.png)
![2-Acetyl-4-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11299607.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11299611.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11299613.png)

![2-(benzylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11299628.png)


![N-propyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11299634.png)
![5-[(2,3,4-trimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11299642.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11299647.png)
![2-[(4-fluorophenoxy)methyl]-4,6-dimethyl-1H-benzimidazole](/img/structure/B11299659.png)
